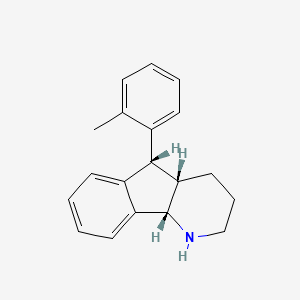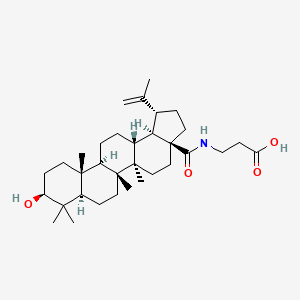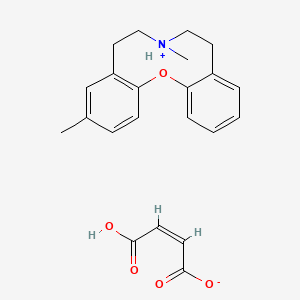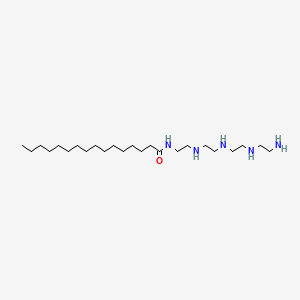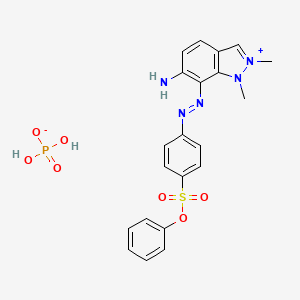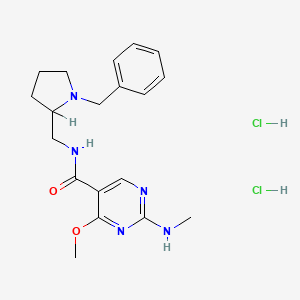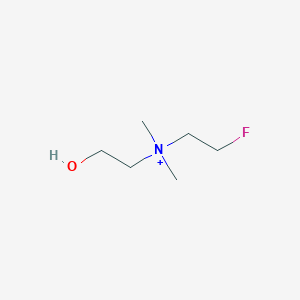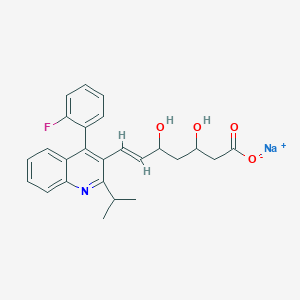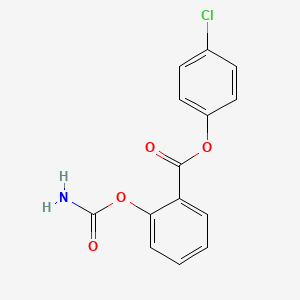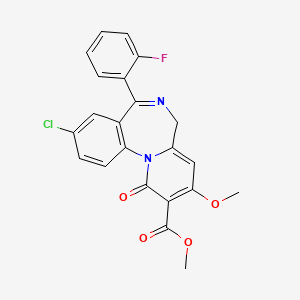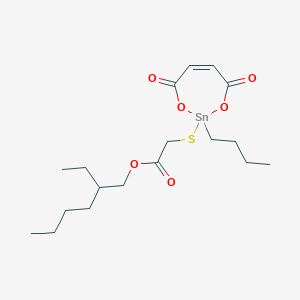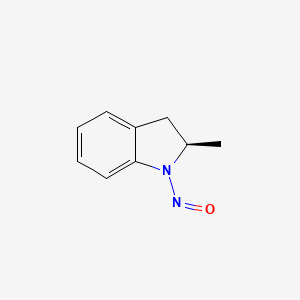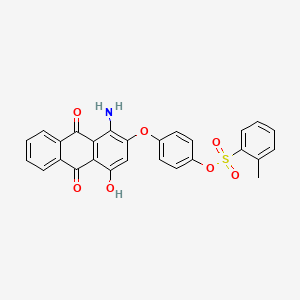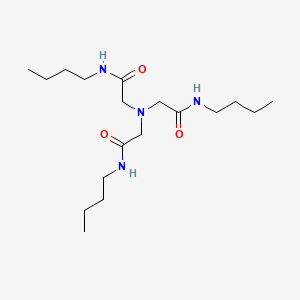
Acetamide, 2,2',2''-nitrilotris[N-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL-: is a chemical compound known for its unique structure and properties. It is commonly referred to as 2,2’,2’'-nitrilotris(acetamide) and has the molecular formula C6H12N4O3 . This compound is characterized by its high solubility in water and various organic solvents, making it a versatile substance in different scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- typically involves the reaction of ammonia with acetyl chloride. The process begins by introducing ammonia gas into a solution of acetyl chloride under controlled conditions. This reaction produces an intermediate ammonium salt, which is then treated with either an acid or a base to yield the desired acetamide compound .
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- exerts its effects involves its interaction with molecular targets and pathways. The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, facilitating its role in biochemical reactions. Additionally, its structure enables it to act as a catalyst, promoting the formation or breaking of chemical bonds in various reactions .
Comparación Con Compuestos Similares
- Nitrilotriacetamide
- Triglykolamidsaeure-triamid
- Nitrilotri-essigsaeure-triamid
- 2,2’,2’'-Nitrilotrisacetamide
Comparison: Compared to these similar compounds, ACETAMIDE,2,2’,2’-NITRILOTRIS[N-BUTYL- stands out due to its unique combination of solubility, reactivity, and low toxicity. Its ability to dissolve in both water and organic solvents makes it more versatile in various applications. Additionally, its lower toxicity profile makes it safer for use in biological and medical research .
Propiedades
Número CAS |
39557-65-8 |
|---|---|
Fórmula molecular |
C18H36N4O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[bis[2-(butylamino)-2-oxoethyl]amino]-N-butylacetamide |
InChI |
InChI=1S/C18H36N4O3/c1-4-7-10-19-16(23)13-22(14-17(24)20-11-8-5-2)15-18(25)21-12-9-6-3/h4-15H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) |
Clave InChI |
NYYGHZRYBYCBTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CN(CC(=O)NCCCC)CC(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


